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Compound of Interest

Compound Name: 4,5-difluoro-1H-indole

Cat. No.: B1343729

A Comparative Guide to the Properties of 4,5-
Difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and computational properties
of 4,5-difluoro-1H-indole. Due to the limited availability of specific experimental data for this
compound, this guide also includes information on a positional isomer, 5,6-difluoro-1H-indole,
to offer a valuable comparative context for researchers. The guide details generalized
experimental protocols and computational methodologies relevant to the characterization of
these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and computational properties of 4,5-
difluoro-1H-indole and its isomer, 5,6-difluoro-1H-indole. It is important to note that while
some data is sourced from established databases, specific experimental values for 4,5-
difluoro-1H-indole are not widely published.

Table 1: Experimental Properties of Difluoro-1H-indole Isomers
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5,6-Difluoro-1H-indole

Property 4,5-Difluoro-1H-indole .
(Alternative)
Molecular Formula CsHsF2N[1] CsHsF2N
Molecular Weight 153.13 g/mol [1][2] 153.13 g/mol
Appearance Off-white to yellow solid[3] Data not available
Purity > 95% to 98%[2][4] Data not available
CAS Number 247564-63-2[1][2] 169674-01-5

Table 2: Computational Properties of Difluoro-1H-indole Isomers

5,6-Difluoro-1H-indole

Property 4,5-Difluoro-1H-indole .
(Alternative)
IUPAC Name 4,5-difluoro-1H-indole[1] 5,6-difluoro-1H-indole
InChl=1S/C8H5F2N/c9-6-1-2-
InChl=1S/C8H5F2N/c9-6-3-5-
InChl 7-5(8(6)10)3-4-11-7/h1-
1-2-11-8(5)4-7(6)10/h1-4,11H
4,11H[1]
JKIMQGBSJJPZOI- YCVSNMPGFSFANR-
InChlKey
UHFFFAOYSA-N[1] UHFFFAOYSA-N
C1=CC(=C(C2=C1NC=C2)F)F
SMILES o C1=CC2=C(C=C(C=C2N1)F)F
XLogP3-AA 2.2[1] 2.2
Hydrogen Bond Donor Count 11] 1
Hydrogen Bond Acceptor
ydrog p 101] 1
Count
Polar Surface Area 15.8 A[1] 15.8 A2

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of 4,5-difluoro-1H-
indole are not readily available in the surveyed literature. Therefore, generalized procedures
based on established methods for the synthesis and analysis of fluorinated indoles are
provided below.

Synthesis of Difluoro-1H-indoles

A common and versatile method for the synthesis of substituted indoles is the Fischer indole
synthesis. A generalized protocol that can be adapted for the synthesis of difluoro-1H-indoles is
as follows:

» Formation of the Phenylhydrazone: React the corresponding difluorophenylhydrazine
hydrochloride with a suitable ketone or aldehyde (e.g., pyruvate) in a suitable solvent like
ethanol. The reaction is typically carried out at room temperature or with gentle heating.

« Indolization: The resulting phenylhydrazone is then cyclized to form the indole ring. This step
is usually acid-catalyzed, employing catalysts such as polyphosphoric acid (PPA), zinc
chloride (ZnClz2), or sulfuric acid (H2SOa4). The reaction mixture is heated to temperatures
ranging from 80°C to 150°C, depending on the specific substrates and catalyst used.

e Work-up and Purification: After the reaction is complete, the mixture is cooled and
neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude
product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
The organic layer is washed, dried, and the solvent is evaporated. The final product is
purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve 5-10 mg of the purified difluoro-1H-indole in a deuterated solvent (e.g.,
CDCIs or DMSO-ds). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.
Expected signals would include aromatic protons and the N-H proton of the indole ring. The
chemical shifts and coupling constants will be influenced by the position of the fluorine
atoms.
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e 13C NMR: A solution of 20-50 mg of the sample in a deuterated solvent is used. The
spectrum provides information on the carbon skeleton of the molecule. The carbon signals
will show coupling with the fluorine atoms (*QJCF, 2JCF, etc.), which can aid in the structural
confirmation.

e 19F NMR: This technique is crucial for fluorinated compounds. A solution of the sample in a
suitable solvent is analyzed to observe the chemical shifts of the fluorine atoms, providing
direct evidence of their electronic environment.

Infrared (IR) Spectroscopy:

e The IR spectrum can be recorded using a KBr pellet or as a thin film. Characteristic peaks
for the indole ring include the N-H stretching vibration (around 3400 cm~1), C-H stretching of
the aromatic ring (around 3100-3000 cm~1), and C=C stretching vibrations of the aromatic
ring (around 1600-1450 cm™1). The C-F stretching vibrations are expected to appear in the
region of 1300-1000 cm™1.

Computational Analysis Workflow

The electronic properties of 4,5-difluoro-1H-indole can be investigated using computational
chemistry methods, primarily Density Functional Theory (DFT).
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Computational Workflow
Define Molecular Structure
(4,5-Difluoro-1H-indole)
Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))
Frequency Calculation
(Confirm Minimum Energy Structure)
Calculate Electronic Properties
(HOMO, LUMO, ESP)
Simulate Spectra
(NMR, IR)

Analyze and Compare
with Experimental Data

Click to download full resolution via product page

A generalized workflow for the computational analysis of 4,5-difluoro-1H-indole.

A typical computational study would involve the following steps:

o Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable
conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-
311+G(d,p)).
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o Frequency Calculations: Vibrational frequency calculations are performed on the optimized
geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
These calculations also provide theoretical IR and Raman spectra.

» Electronic Property Calculations: From the optimized geometry, various electronic properties

can be calculated:

o Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-
LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic
excitation properties.

o Electrostatic Potential (ESP): An ESP map can be generated to visualize the charge
distribution and identify electrophilic and nucleophilic sites on the molecule.

e NMR Spectra Simulation: The chemical shifts of *H, 13C, and *°F can be calculated and
compared with experimental data for structural validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis,
characterization, and computational analysis of a novel compound like 4,5-difluoro-1H-indole.

Compound Synthesis and Analysis

Click to download full resolution via product page

Workflow from synthesis to property evaluation for 4,5-difluoro-1H-indole.
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This guide serves as a foundational resource for researchers interested in the properties and
potential applications of 4,5-difluoro-1H-indole. While specific experimental data is currently
sparse, the provided methodologies and comparative data for a related isomer offer a solid
starting point for further investigation and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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